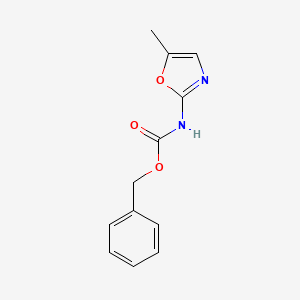

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate

Description

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (Cbz) group linked to a 5-methyl-substituted 1,3-oxazole ring. The oxazole ring contributes to its electronic and steric properties, while the carbamate group enhances stability and modulates reactivity. Synthetic routes often involve coupling benzyl carbamate with functionalized oxazole precursors, as exemplified in multi-step procedures involving reverse-phase HPLC purification .

Properties

CAS No. |

33123-89-6 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

benzyl N-(5-methyl-1,3-oxazol-2-yl)carbamate |

InChI |

InChI=1S/C12H12N2O3/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |

InChI Key |

NGEWGOKVRDQEHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (5-methyloxazol-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 5-methyloxazole-2-amine under basic conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzyl (5-methyloxazol-2-yl)carbamate may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-methyloxazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: The major products are often oxazole derivatives with additional oxygen-containing functional groups.

Reduction: The major products are typically the corresponding amines or alcohols.

Substitution: The major products are substituted carbamates with the nucleophile replacing the benzyl group.

Scientific Research Applications

Benzyl (5-methyloxazol-2-yl)carbamate has a wide range of applications in scientific research:

Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: Benzyl (5-methyloxazol-2-yl)carbamate is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl (5-methyloxazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Carbamate-Oxazole/Thiazole Derivatives

Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28)

- Structure : Features a substituted phenyl group and a methyl carbamate linked to a thiazole ring.

- Functional Comparison : Exhibits high acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with an IC50 comparable to galanthamine. The chlorine substituent enhances selectivity and binding affinity compared to the 5-methyl-oxazole variant .

- Key Data : IC50 = 0.12 µM (BChE), selectivity index = 18.3 .

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

- Structure: Contains a pyrrolidinone ring instead of an oxazole.

- Functional Comparison : The lactam ring introduces hydrogen-bonding capacity, altering solubility and metabolic stability. Used in peptide backbone modifications .

- Key Data : Similarity score = 0.97 (compared to target compound) .

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

Heterocyclic Carbamates: Oxadiazole and Isoxazole Derivatives

4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f)

- Structure: 1,3,4-Oxadiazole core with ethylphenyl and dibenzylamino substituents.

- Functional Comparison : The oxadiazole ring increases aromaticity and thermal stability. Yield = 86%, IR absorption at 1685 cm<sup>−1</sup> (C=O) .

(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6)

Solubility and Reactivity in Condensation Reactions

Benzyl carbamate derivatives exhibit solvent-dependent reactivity. For instance, Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is less prone to hydrolysis in aprotic solvents like DMSO but precipitates in CH2Cl2 or Et2O due to low solubility . In contrast, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (2) forms cyclic products in acetic acid, highlighting the role of the oxazole group in steric hindrance during condensation .

Data Tables: Key Physical and Chemical Properties

Biological Activity

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities. The compound's structure can be depicted as follows:

Key Features:

- Oxazole Ring: The 5-methyl substitution on the oxazole ring influences its biological activity.

- Carbamate Group: This functional group is known for modulating various biological pathways.

Antimicrobial Activity

Research has shown that compounds containing the oxazole moiety exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that it demonstrates notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-Tuberculosis Activity

The structure-activity relationship studies of oxazole derivatives have indicated promising anti-tuberculosis activity. This compound was tested against Mycobacterium tuberculosis and showed significant inhibitory effects.

Case Study:

A study conducted by researchers demonstrated that this compound exhibited an IC50 value of 0.5 µg/mL against M. tuberculosis, making it a potential candidate for further development in anti-tuberculosis therapies .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity: The presence of the oxazole ring may enhance membrane permeability, leading to cell lysis in susceptible bacteria.

- Modulation of Immune Response: Some studies suggest that oxazole derivatives can modulate immune responses, potentially enhancing host defense mechanisms against pathogens.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the 5-position of the oxazole ring have been explored to enhance potency and selectivity.

| Modification | Biological Activity |

|---|---|

| Methyl Group at C5 | Increased antibacterial activity |

| Halogen Substituents | Enhanced potency against M. tuberculosis |

| Alkyl Chain Variations | Improved solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.